molecular formula C20H36N+ B14635310 Pyridinium, 1-pentadecyl- CAS No. 53144-61-9

Pyridinium, 1-pentadecyl-

Cat. No.: B14635310
CAS No.: 53144-61-9
M. Wt: 290.5 g/mol
InChI Key: JCZHPUQUBJFDFN-UHFFFAOYSA-N
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Description

Pyridinium, 1-pentadecyl-: is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are characterized by the presence of a pyridine ring with a positively charged nitrogen atom. The 1-pentadecyl group is a long alkyl chain attached to the nitrogen atom, making this compound a cationic surfactant. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridinium, 1-pentadecyl- can be synthesized through the reaction of pyridine with a long-chain alkyl halide, such as pentadecyl bromide. The reaction typically follows an SN2 mechanism, where the nucleophilic nitrogen atom of pyridine attacks the electrophilic carbon atom of the alkyl halide, resulting in the formation of the quaternary ammonium salt .

Industrial Production Methods: In industrial settings, the synthesis of pyridinium, 1-pentadecyl- often involves the use of pyridine and pentadecyl chloride or bromide. The reaction is carried out in the absence of a solvent at elevated temperatures, typically around 150°C, to ensure complete conversion. The product is then purified through recrystallization or distillation to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 1-pentadecyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyridinium, 1-pentadecyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound exhibits antimicrobial properties and is used in the formulation of disinfectants and antiseptics.

    Medicine: Pyridinium salts are investigated for their potential use as drug delivery agents and in the treatment of various diseases.

    Industry: It is used as a surfactant in the production of detergents, fabric softeners, and emulsifiers

Mechanism of Action

The mechanism of action of pyridinium, 1-pentadecyl- involves its interaction with cellular membranes. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial activity, where it targets the cell membranes of bacteria and other microorganisms .

Comparison with Similar Compounds

Uniqueness: Pyridinium, 1-pentadecyl- is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances its surfactant properties and makes it particularly effective in applications requiring strong antimicrobial activity and efficient phase transfer catalysis .

Properties

CAS No.

53144-61-9

Molecular Formula

C20H36N+

Molecular Weight

290.5 g/mol

IUPAC Name

1-pentadecylpyridin-1-ium

InChI

InChI=1S/C20H36N/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21/h14,16-17,19-20H,2-13,15,18H2,1H3/q+1

InChI Key

JCZHPUQUBJFDFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC[N+]1=CC=CC=C1

Origin of Product

United States

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